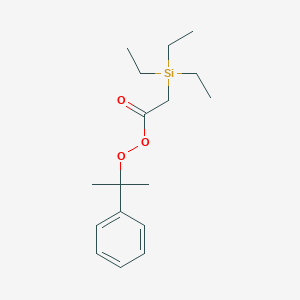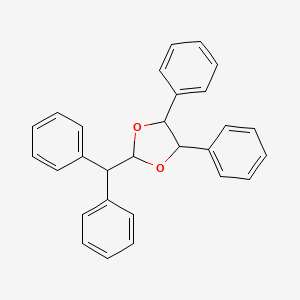
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with diphenylmethyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane typically involves the reaction of diphenylmethanol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce diphenylmethane derivatives.
Applications De Recherche Scientifique
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the dioxolane ring.
Benzhydrol: Contains a hydroxyl group instead of the dioxolane ring.
Desoxypipradrol: A structurally related compound with stimulant properties.
Uniqueness
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane is unique due to its dioxolane ring, which imparts different chemical properties and reactivity compared to similar compounds. This structural feature can influence its stability, solubility, and interactions with other molecules.
Propriétés
Numéro CAS |
38270-63-2 |
|---|---|
Formule moléculaire |
C28H24O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-benzhydryl-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C28H24O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)28-29-26(23-17-9-3-10-18-23)27(30-28)24-19-11-4-12-20-24/h1-20,25-28H |
Clé InChI |
PBXVIPYBVZPLGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC(O2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


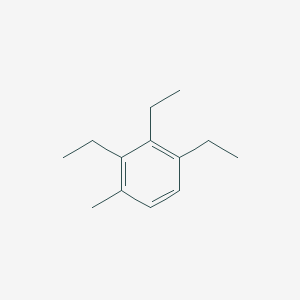
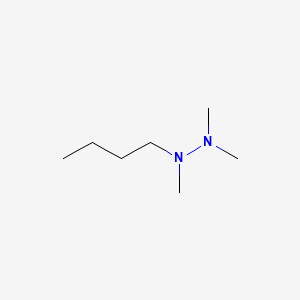

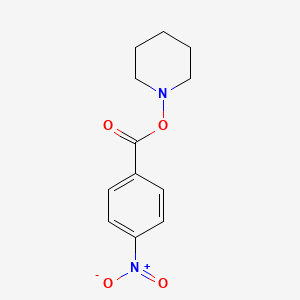
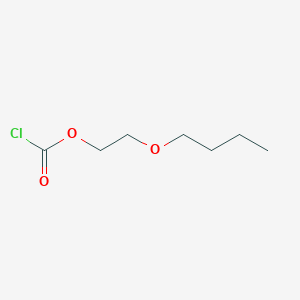
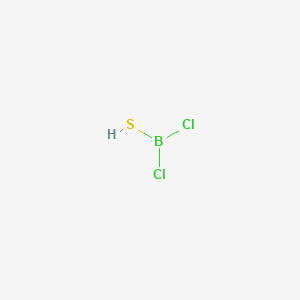
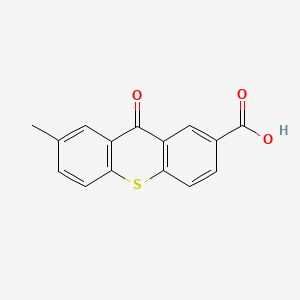
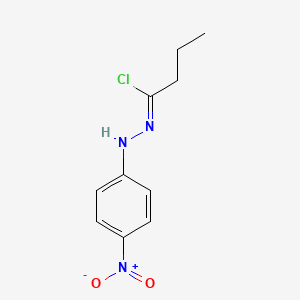
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)


